molecular formula C10H12O3 B14640655 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate CAS No. 54993-24-7

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate

Cat. No.: B14640655
CAS No.: 54993-24-7
M. Wt: 180.20 g/mol
InChI Key: VMMBTEAPWDPXDH-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is a complex organic compound with a unique structure that includes a cyclopentene ring, a formate ester, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclopentene ring followed by the introduction of the formate ester and the allyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The allyl group and formate ester can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate exerts its effects involves interactions with various molecular targets. The formate ester and allyl group can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of new bonds and products. The cyclopentene ring provides a stable framework that influences the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl formate: Similar structure but with a prop-2-ynyl group instead of a prop-2-en-1-yl group.

    2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a formate ester.

Uniqueness

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the formate ester and allyl group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

54993-24-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) formate

InChI

InChI=1S/C10H12O3/c1-3-4-8-7(2)10(13-6-11)5-9(8)12/h3,6,10H,1,4-5H2,2H3

InChI Key

VMMBTEAPWDPXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1OC=O)CC=C

Origin of Product

United States

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